![molecular formula C19H24N4O4S2 B2583211 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533893-90-2](/img/structure/B2583211.png)

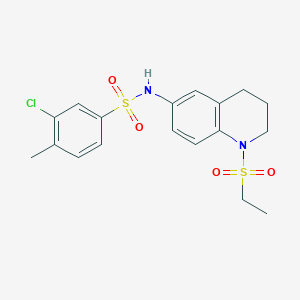

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

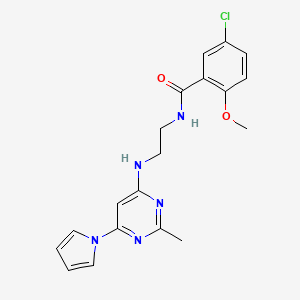

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.

BenchChem offers high-quality 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

The compound has been investigated for its potential as an antimycobacterial agent. This application is crucial due to the global health burden posed by tuberculosis (TB) and the need for new treatments against Mycobacterium tuberculosis (Mtb), especially drug-resistant strains .

Methods of Application

Results

Biological Evaluation of Carboxamide Derivatives

Scientific Field

Biochemistry and Molecular Biology

Application Summary

The compound serves as a scaffold for the development of carboxamide derivatives with potential biological activities. These derivatives are synthesized to explore their therapeutic potential .

Methods of Application

Results

Development of Antitubercular Compounds

Scientific Field

Pharmaceutical Sciences

Application Summary

The compound has been utilized in the design and development of new antitubercular compounds. Given the rise of drug-resistant TB, there is an urgent need for novel therapeutics .

Methods of Application

Results

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry

Application Summary

The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are of interest due to their diverse pharmacological properties .

Methods of Application

Results

Exploration of Quinolone Derivatives

Scientific Field

Medicinal Chemistry

Application Summary

The compound’s structure is related to quinolone derivatives, which are explored for their pharmaceutical applications due to their interesting biological activities .

Methods of Application

Results

RF to IF Mixer Applications

Scientific Field

Electrical Engineering and Communications Technology

Application Summary

While not directly related to the compound’s chemical applications, the identifier “F0562-0223” corresponds to a dual-path RF to IF mixer used in multi-mode, multi-carrier base station receivers. This highlights the importance of unique identifiers in distinguishing between vastly different applications .

Methods of Application

Results

Antitubercular Activity of Imidazo-[2,1-b]-thiazole Derivatives

Application Summary

The compound has been used to create imidazo-[2,1-b]-thiazole derivatives with significant antitubercular activity, which is important in the fight against tuberculosis .

Methods of Application

Results

- Some derivatives showed potent activity with low IC50 values, indicating strong inhibition of the bacterial growth .

- The derivatives were selective for Mycobacterium tuberculosis over non-tuberculous mycobacteria .

Catalytic Protodeboronation of Pinacol Boronic Esters

Application Summary

The compound has been involved in the development of protocols for the catalytic protodeboronation of pinacol boronic esters, a key step in organic synthesis .

Methods of Application

Results

- The process allowed for the formal anti-Markovnikov hydromethylation of alkenes .

- It contributed to the synthesis of important pharmaceutical intermediates .

Antibacterial Activity Against Various Strains

Scientific Field

Microbiology

Application Summary

Derivatives of the compound have been tested for their antibacterial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli .

Methods of Application

Results

Synthesis of Heterocyclic Compounds

Application Summary

The compound has been used as a precursor in the synthesis of various heterocyclic compounds, which are of interest due to their diverse pharmacological properties .

Methods of Application

Results

- A range of heterocyclic compounds were successfully synthesized, showcasing the compound’s versatility as a precursor .

Fluorogenic Tagging in HPLC

Scientific Field

Analytical Chemistry

Application Summary

A derivative of the compound has been used as a fluorogenic tagging reagent in high-performance liquid chromatography (HPLC) for carboxylic acids .

Methods of Application

Results

- The derivative provided a sensitive method for the detection of carboxylic acids in complex mixtures .

Boronic Acid Derivatives

Scientific Field

Organic Synthesis

Application Summary

A related compound, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, has been used in organic synthesis, particularly in Suzuki coupling reactions .

Methods of Application

Results

- The derivative facilitated the formation of biaryl compounds, which are important in various chemical industries .

These applications demonstrate the compound’s broad utility in scientific research, ranging from medicinal chemistry to analytical applications. The results indicate that the compound and its derivatives have potential in various fields, including drug development and synthesis of complex organic molecules. The references provided are based on the latest available research and are intended to give a snapshot of the compound’s diverse applications.

Antimycobacterial Activity of Imidazo-[2,1-b]-thiazole Derivatives

Application Summary

The compound has been used to create imidazo-[2,1-b]-thiazole derivatives with significant antimycobacterial activity, which is important in the fight against tuberculosis .

Methods of Application

Results

- Some derivatives showed potent activity with low IC50 values, indicating strong inhibition of the bacterial growth .

- The derivatives were selective for Mycobacterium tuberculosis over non-tuberculous mycobacteria .

Antibacterial Activity Against Various Strains

Application Summary

Methods of Application

Results

Eigenschaften

IUPAC Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-20-18(25)16-14-9-10-23(4)11-15(14)28-19(16)21-17(24)12-5-7-13(8-6-12)29(26,27)22(2)3/h5-8H,9-11H2,1-4H3,(H,20,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVPPKHNHBZBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2583134.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]but-2-ynamide](/img/structure/B2583149.png)